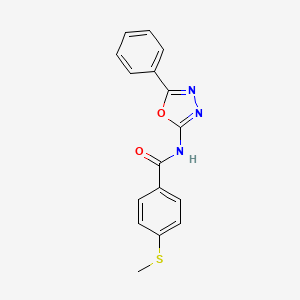

4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles . These compounds are characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides . The synthesized compounds are then evaluated for their biological activities .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, which “4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The use of triethylamine and chloroacetylchloride is also involved in the preparation of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include the presence of aromatic protons, based on multiplet signals between 6.88 and 7.88 ppm . The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs) and Photoluminescence

- Application : The compound serves as an ancillary ligand in heteroleptic iridium complexes. These complexes exhibit green phosphorescence with maximum emission wavelengths (λmax) ranging from 519 to 537 nm. In particular, OLEDs incorporating complex Ir4 (with 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand) demonstrate excellent performance, with a peak current efficiency (ηc) of 70.48 cd A^(-1) and a peak external quantum efficiency (ηext, EQE) of 19.7% .

Antibacterial Properties

- Application : Researchers have investigated the antibacterial potential of (2,4-dimethoxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)(phenyl)methanones. These derivatives may serve as promising antibacterial agents .

Viral Entry Inhibition (SARS-CoV-2)

- Application : Specifically, derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones have been investigated for their ability to inhibit viral entry. These compounds hold promise in the fight against COVID-19 .

Biological Imaging and Fluorescent Probes

These applications highlight the versatility and potential impact of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives in various scientific domains. Keep in mind that ongoing research may uncover additional applications in the future! 🌟

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biosynthesis of arabinans in the mycobacterial cell wall .

Mode of Action

The compound interacts with DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to changes in the mycobacterial cell wall biosynthesis .

Biochemical Pathways

The inhibition of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex biosynthesis pathway . This complex is a key component of the mycobacterial cell wall. The disruption of this pathway leads to downstream effects such as compromised cell wall integrity and potentially cell death .

Result of Action

The result of the compound’s action is the inhibition of the growth of mycobacteria, including drug-resistant strains . It has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .

Propriétés

IUPAC Name |

4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-9-7-11(8-10-13)14(20)17-16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPHNDZFEGDLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)